molecular formula C32H28N4O7 B11438205 ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B11438205
M. Wt: 580.6 g/mol
InChI Key: IISFGPIRRJUTTE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate is a complex organic compound with a diverse range of potential applications in scientific research. This compound features a quinazolinone core, a furan ring, and a benzoate ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the benzoate ester. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The furan ring may also contribute to its biological activity by facilitating binding to target proteins .

Comparison with Similar Compounds

Ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthetic pathway typically includes the formation of the quinazolinone core, followed by functionalization to introduce the ethyl ester and other substituents. The structure can be summarized as follows:

  • Core Structure : 3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-one
  • Functional Groups : Ethyl ester and amide linkages enhance its solubility and biological interaction potential.

Antitumor Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antitumor properties. For instance, a series of 3-benzyl-substituted quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Notably, some derivatives showed mean GI50 values ranging from 7.24 to 14.12 µM, indicating potent activity compared to the standard drug 5-FU (GI50 = 22.60 µM) .

Antileishmanial Activity

Quinazoline derivatives have also been investigated for their antileishmanial properties. A study highlighted that certain compounds demonstrated promising in silico anti-leishmanial activities through molecular docking studies against key Leishmania proteins. The best candidates exhibited IC50 values significantly lower than those of existing treatments .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation.
  • Interference with DNA Replication : Similar compounds have shown the ability to disrupt DNA synthesis in cancer cells.
  • Induction of Apoptosis : Some derivatives promote programmed cell death in malignant cells.

Case Studies and Research Findings

StudyFindingsReference
Antitumor ActivityCompounds showed GI50 values significantly lower than standard treatments
Antileishmanial ActivityIC50 values indicated strong efficacy against Leishmania sp.
Molecular DockingStrong binding affinities to target proteins involved in disease progression

Properties

Molecular Formula

C32H28N4O7

Molecular Weight

580.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[[4-(furan-2-ylmethylcarbamoyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C32H28N4O7/c1-2-42-31(40)23-13-15-24(16-14-23)34-28(37)20-35-27-8-4-3-7-26(27)30(39)36(32(35)41)19-21-9-11-22(12-10-21)29(38)33-18-25-6-5-17-43-25/h3-17H,2,18-20H2,1H3,(H,33,38)(H,34,37)

InChI Key

IISFGPIRRJUTTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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